Cas no 3010-96-6 (2,2,4,4-tetramethylcyclobutane-1,3-diol)
2,2,4,4-tetramethylcyclobutane-1,3-diol Chemical and Physical Properties
Names and Identifiers
-
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (mixture of isomers)
- 1,3-Cyclobutanediol,2,2,4,4-tetramethyl-
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- 2,2,4,4-tetramethyl-3-cyclobutanediol
- 2.2.4.4-Tetramethyl-1-3-cyclo-butanediol
- 1,1,3,3-Tetramethylcyclobutanediol
- 2,2,4,4-Tetramethyl-1,3-cyclobutadiol
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol,c&Tetramethyl-1,3-cyclobutanediol
- 2,2,4,4-tetramethylcyclobutane-1,2,2,4,4-tetramethylcyclobutane 1,3-diol
- 2,4-Dihydroxy-1,1,3,3-tetramethylcyclobutane
- NSC 46473
- Tetramethyl-1,3-cyclobutanediol
- 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-
- cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol, mixed isomers
- FQXGHZNSUOHCLO-UHFFFAOYSA-N
- V7WK40I307
- V3G697089H
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, mixture of isome
- FQXGHZNSUOHCLO-UHFFFAOYSA-
- DTXCID7024908
- DTXSID301263004
- NCIOpen2_001301
- SCHEMBL270140
- NCGC00256202-01
- cis-2,2,4,4-tetramethylcyclobutane-1,3-diol
- NSC92373
- NSC-92373
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol,c&t
- AS-10568
- AI3-26279
- FQXGHZNSUOHCLO-OLQVQODUSA-N
- 2694-23-7
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis-
- CS-0153881
- Tox21_301614
- 3039-96-1
- NSC-46473
- UNII-V3G697089H
- AT23587
- UNII-9T56625HW3
- AT13091
- cis-2,4,4-Tetramethyl-1,3-cyclobutanediol
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans-
- J-017783
- InChI=1/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
- UNII-V7WK40I307
- EC 221-140-0
- SCHEMBL9880641
- MFCD00001329
- 2,2,4,4-tetramethycyclobutane-1,3-diol
- 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, trans-
- starbld0034661
- 1, 2,2,4,4-tetramethyl-, cis-
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol, cis
- 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, cis-
- 1,3,3-Tetramethylcyclobutanediol
- NSC 92373
- AKOS015842160
- trans-2,2,4,4-tetramethylcyclobutane-1,3-diol
- EN300-718454
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol, trans
- NS00006132
- 9T56625HW3
- EN300-343680
- CAS-3010-96-6
- 2,4,4-Tetramethyl-1,3-cyclobutanediol
- T0145
- 3010-96-6
- CHEMBL3186932
- FT-0609100
- DTXSID9044908
- Q27291490
- EINECS 221-140-0
- Methyl (4-hydroxy-5-methoxy-2-[2-(methylamino)ethyl]phenyl)acetate
- trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol
- Q3214022
- NSC46473
- SCHEMBL45446
- SCHEMBL268408
- SCHEMBL5598585
- 2,2,4,4-Tetramethylcyclobutane-1,3-diol, cis-
- (1R,3r)-2,2,4,4-tetramethylcyclobutane-1,3-diol
- 2,2,4,4-tetramethylcyclobutane-1,3-diol
-
- MDL: MFCD00001329
- Inchi: 1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
- InChI Key: FQXGHZNSUOHCLO-UHFFFAOYSA-N
- SMILES: OC1C(C)(C)C(C1(C)C)O
Computed Properties
- Exact Mass: 144.11500
- Monoisotopic Mass: 144.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: inflammable
- Density: 1.017
- Melting Point: 126.0 to 135.0 deg-C
- Boiling Point: 210-215 °C(lit.)
- Flash Point: Fahrenheit: 125.6 ° f
Celsius: 52 ° c - Refractive Index: 1.5100 (estimate)
- PSA: 40.46000
- LogP: 0.77420
- Solubility: Not available
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2,2,4,4-tetramethylcyclobutane-1,3-diol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 1325 4.1/PG 2
- WGK Germany:3
- Hazard Category Code: 11-36/37/38
- Safety Instruction: S16-S26-S36-S7/9
-
Hazardous Material Identification:
- Storage Condition:Flammable area
- Risk Phrases:R11; R36/37/38
- Safety Term:S16;S26;S37/39
2,2,4,4-tetramethylcyclobutane-1,3-diol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2,2,4,4-tetramethylcyclobutane-1,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T832081-100g |
1,1,3,3-Tetramethylcyclobutanediol |
3010-96-6 | 98% | 100g |
2,126.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 131946-10G |
2,2,4,4-tetramethylcyclobutane-1,3-diol |
3010-96-6 | 10g |
¥1694.6 | 2023-12-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93330-5g |
2,2,4,4-Tetramethylcyclobutane-1,3-diol |
3010-96-6 | 98% | 5g |
¥155.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93330-25g |
2,2,4,4-Tetramethylcyclobutane-1,3-diol |
3010-96-6 | 25g |
¥436.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93330-100g |
2,2,4,4-Tetramethylcyclobutane-1,3-diol |
3010-96-6 | 100g |
¥1536.0 | 2021-09-03 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0145-5G |
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (mixture of isomers) |
3010-96-6 | >98.0%(GC) | 5g |
¥230.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0145-25G |
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (mixture of isomers) |
3010-96-6 | >98.0%(GC) | 25g |
¥690.00 | 2024-04-16 | |
| Chemenu | CM101752-1000g |
2,2,4,4-Tetramethylcyclobutane-1,3-diol |
3010-96-6 | 95+% | 1000g |
$472 | 2022-09-29 | |
| abcr | AB142291-5 g |
2,2,4,4-Tetramethyl-1,3-cyclobutanediol, 98%; . |
3010-96-6 | 98% | 5 g |
€106.90 | 2023-07-20 | |
| abcr | AB142291-25 g |
2,2,4,4-Tetramethyl-1,3-cyclobutanediol, 98%; . |
3010-96-6 | 98% | 25 g |
€319.70 | 2023-07-20 |
2,2,4,4-tetramethylcyclobutane-1,3-diol Suppliers
2,2,4,4-tetramethylcyclobutane-1,3-diol Related Literature
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Emil Andersen,René Mikkelsen,S?ren Kristiansen,Mogens Hinge RSC Adv. 2019 9 14209
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Sami Zaidi,Shanmugam Thiyagarajan,Abdelkader Bougarech,Fouzia Sebti,Souhir Abid,Abid Majdi,Armando J. D. Silvestre,Andreia F. Sousa Polym. Chem. 2019 10 5324
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Rahul K. Shahni,Micah Mabin,Zhihan Wang,Muneer Shaik,Angel Ugrinov,Qianli R. Chu Polym. Chem. 2020 11 6081
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Han Byul Song,Austin Baranek,Christopher N. Bowman Polym. Chem. 2016 7 603
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Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102
Additional information on 2,2,4,4-tetramethylcyclobutane-1,3-diol
Introduction to 2,2,4,4-tetramethylcyclobutane-1,3-diol (CAS No. 3010-96-6)
2,2,4,4-tetramethylcyclobutane-1,3-diol (CAS No. 3010-96-6) is a significant organic compound that has garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This bicyclic alcohol belongs to the class of substituted cyclobutanes and exhibits a high degree of steric hindrance due to its bulky alkyl groups. The compound’s molecular structure, characterized by four methyl groups at the 2- and 4-positions of the cyclobutane ring, contributes to its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
The CAS No. 3010-96-6 identifier is a crucial reference for researchers and industrial chemists, ensuring precise identification and classification of this compound in databases and regulatory frameworks. Its systematic name, 2,2,4,4-tetramethylcyclobutane-1,3-diol, clearly describes its molecular composition and functional groups. The presence of two hydroxyl (-OH) groups at the 1- and 3-positions makes it a diol, which can participate in various chemical reactions such as esterification, etherification, and oxidation processes.
Recent advancements in the study of 2,2,4,4-tetramethylcyclobutane-1,3-diol have highlighted its potential role in drug discovery and material science. The compound’s rigid cyclic structure and bulky substituents make it an interesting scaffold for designing novel molecules with specific biological activities. For instance, researchers have explored its derivatives as potential ligands for enzyme inhibition or as building blocks for more complex pharmacophores.
In the realm of material science, the unique properties of 2,2,4,4-tetramethylcyclobutane-1,3-diol have been investigated for applications in polymer chemistry. Its ability to act as a chiral building block has led to the development of novel polymers with enhanced thermal stability and mechanical strength. These polymers are particularly relevant in industries requiring high-performance materials for automotive or aerospace applications.
The synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful control of reaction conditions to achieve high yields and purity. However, recent innovations in catalytic systems have improved the efficiency of its synthesis. For example, transition metal-catalyzed reactions have enabled more streamlined pathways to this compound without compromising on selectivity.
One of the most intriguing aspects of 2,2,4,4-tetramethylcyclobutane-1,3-diol is its potential in medicinal chemistry. Researchers have hypothesized that its structural motif could mimic natural products or bioactive molecules by providing a stable framework with functional handles for further modifications. Preliminary studies have shown that certain derivatives exhibit promising biological activities in vitro. These findings have spurred further investigation into optimizing synthetic routes to access more diverse libraries of analogs for biological testing.
The industrial relevance of CAS No. 3010-96-6 cannot be overstated. Its use as an intermediate in fine chemical synthesis underscores its importance in both academic research and commercial applications. As demand grows for specialized chemicals with tailored properties,the development of efficient synthetic methodologies for this compound remains a priority for chemists worldwide.
The environmental impact of producing and utilizing 2,2,4,4-tetramethylcyclobutane-l,3-diol is another consideration that has garnered attention from researchers。Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce energy consumption。These sustainable practices not only align with global environmental goals but also enhance cost-effectiveness by reducing reliance on hazardous reagents or harsh reaction conditions。
In conclusion,CAS No.3010—96—6 represents more than just a chemical identifier;it symbolizes a molecule with vast potential across multiple scientific disciplines.From its role as a building block in drug discovery to its applications in advanced materials,the versatility of 2,2,4,4-tetramethylcyclobutane-l,3-diol continues to drive innovation.As research progresses,we can expect further insights into its properties and applications,solidifying its place as a cornerstone in modern chemical science.
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